molecular formula C19H14N2 B2981471 6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 209268-82-6

6,13-dihydro-5H-indolo[3,2-c]acridine

Cat. No.: B2981471
CAS No.: 209268-82-6
M. Wt: 270.335
InChI Key: WGGKDCQBVFJRLU-UHFFFAOYSA-N
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Description

6,13-dihydro-5H-indolo[3,2-c]acridine is a novel acridine–carbazole hybrid donor . It is formed from two sophisticated donors of dimethyl acridine (DMAc) and carbazole (Cz) . This compound has been used in the synthesis of new luminogens with both prominent TADF and AIE properties .


Synthesis Analysis

The synthesis of this compound involves the fusion of dimethyl acridine (DMAc) and carbazole (Cz) donors . This compound has been used as a donor in the synthesis of new luminogens, combined with the acceptors of pyrimidine and triazine . The synthesis process has been reported to be efficient, practical, and eco-friendly .


Molecular Structure Analysis

The molecular structure of this compound is complex due to its hybrid nature. It is a fusion of dimethyl acridine (DMAc) and carbazole (Cz) donors . The fused topologies of the hybrid donors have a significant impact on the molecular configuration .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. The compound has been used as a donor in the synthesis of new luminogens, combined with the acceptors of pyrimidine and triazine . The reactions have been reported to be efficient and practical .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its hybrid nature. The compound has been reported to have high thermal stability and exceptional solubility . It also has rich electronic properties and is easy to modify .

Scientific Research Applications

Synthesis and Biological Activity

6,13-Dihydro-5H-Indolo[3,2-c]acridine and its derivatives have been extensively explored for their synthesis methods and potential biological activities. An eco-friendly and efficient method for preparing 9-chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]-acridine derivatives using SnO2 nanoparticles has been reported. These derivatives were examined for their hemolytic activity on human erythrocytes and cytotoxicity on HeLa and Vero cells, showing promising results in the development of novel therapeutic agents (Roopan & Khan, 2011).

Photophysical Properties and Device Performance

The engineering of the donor moiety of donor–acceptor structures using acridine and carbazole-derived electron donors has been a focus for managing photophysical properties and device performances. Notably, compounds such as 8,8-dimethyl-5-phenyl-8,13-dihydro-5H-indolo[2,3-c]acridine have been synthesized and integrated into thermally activated delayed fluorescent (TADF) emitters to study their impact on photophysical and device characteristics, showing potential for applications in blue organic light-emitting diodes (Yoo, Song, & Lee, 2016).

Anticancer Potential

The synthesis and evaluation of potential anticancer derivatives of indoloacridines have been a significant area of research. Derivatives prepared from various reactions have shown cytotoxicity in a panel of cell lines, highlighting the anticancer potential of indoloacridine derivatives and their relevance in the development of new chemotherapeutic agents (Bu, Chen, Deady, & Denny, 2002).

Free Radical Scavenging Activity

Investigations into the free radical scavenging activity of indoloacridines have demonstrated their potential as effective antioxidants. A study employing UV-Vis spectrophotometry assessed indoloacridine derivatives for their ability to scavenge free radicals, comparing the results with standard antioxidants. This research underscores the potential of indoloacridines in developing antioxidant therapies (Sridharan, Prasad, Madhumitha, Al-Dhabi, & Arasu, 2016).

Future Directions

The future directions for the use of 6,13-dihydro-5H-indolo[3,2-c]acridine are promising. Its unique properties make it a valuable component in the synthesis of new luminogens with both prominent TADF and AIE properties . These luminogens have potential applications in high-performance and low efficiency roll-off OLEDs .

Properties

IUPAC Name

6,13-dihydro-5H-indolo[3,2-c]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-3-7-16-12(5-1)11-13-9-10-15-14-6-2-4-8-17(14)21-19(15)18(13)20-16/h1-8,11,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGKDCQBVFJRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=NC4=CC=CC=C4C=C31)NC5=CC=CC=C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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